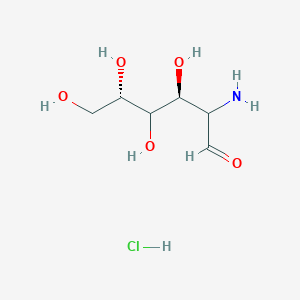
Calcium saccharate
Übersicht
Beschreibung
Calcium saccharate, also known as calcium D-glucarate, is the calcium salt of D-glucaric acid. This compound is naturally produced in small amounts by mammals, including humans. It is known for its role in inhibiting beta-glucuronidase, an enzyme produced by colonic microflora and involved in Phase II liver detoxification .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Calcium saccharate can be synthesized by reacting calcium carbonate with D-glucaric acid. The reaction typically involves dissolving calcium carbonate in water and adding D-glucaric acid under controlled conditions to form this compound. The reaction is usually carried out at room temperature and requires constant stirring to ensure complete dissolution and reaction .
Industrial Production Methods: In industrial settings, this compound is produced by reacting calcium hydroxide with D-glucaric acid. The process involves dissolving calcium hydroxide in water and adding D-glucaric acid to the solution. The mixture is then heated to facilitate the reaction and the formation of this compound. The product is then filtered, washed, and dried to obtain pure this compound .
Analyse Chemischer Reaktionen
Arten von Reaktionen: Calciumsaccharat durchläuft verschiedene chemische Reaktionen, darunter:
Oxidation: Calciumsaccharat kann oxidiert werden, um Calciumcarbonat und andere Nebenprodukte zu bilden.
Reduktion: Es kann unter bestimmten Bedingungen reduziert werden, um verschiedene Calciumsalze zu ergeben.
Häufige Reagenzien und Bedingungen:
Oxidation: Häufige Oxidationsmittel sind Wasserstoffperoxid und Kaliumpermanganat.
Reduktion: Reduktionsmittel wie Natriumborhydrid können verwendet werden.
Substitution: Verschiedene Säuren und Basen können Substitutionsreaktionen erleichtern.
Hauptprodukte:
Oxidation: Calciumcarbonat und andere Calciumsalze.
Reduktion: Verschiedene Calciumsalze, abhängig vom verwendeten Reduktionsmittel.
Substitution: Neue Verbindungen mit verschiedenen funktionellen Gruppen, die die Saccharatgruppe ersetzen.
Wissenschaftliche Forschungsanwendungen
Calciumsaccharat hat eine breite Palette von Anwendungen in der wissenschaftlichen Forschung:
5. Wirkmechanismus
Calciumsaccharat übt seine Wirkungen hauptsächlich durch die Hemmung des Enzyms Beta-Glucuronidase aus. Diese Hemmung hilft beim Entgiftungsprozess, indem die Ausscheidung von Toxinen und anderen schädlichen Substanzen aus dem Körper gefördert wird. Die Verbindung stabilisiert auch übersättigte Lösungen von Calciumhydroxycarboxylaten, was in verschiedenen industriellen Anwendungen von Vorteil ist .
Ähnliche Verbindungen:
Calciumgluconat: Wird zur Kalziumsupplementation und zur Behandlung von Hypokalzämie verwendet.
Calciumcarbonat: Wird häufig als Nahrungsergänzungsmittel und Antazidum verwendet.
Calciumlactat: Wird zur Lebensmittelanreicherung und als Kalziumpräparat verwendet.
Einzigartigkeit von Calciumsaccharat: Calciumsaccharat ist aufgrund seiner Fähigkeit, die Beta-Glucuronidase zu hemmen, und seiner Rolle bei der Stabilisierung übersättigter Lösungen einzigartig. Dies macht es besonders nützlich bei Entgiftungsprozessen und in industriellen Anwendungen, bei denen Stabilität entscheidend ist .
Wirkmechanismus
Calcium saccharate exerts its effects primarily by inhibiting the enzyme beta-glucuronidase. This inhibition helps in the detoxification process by promoting the excretion of toxins and other harmful substances from the body. The compound also stabilizes supersaturated solutions of calcium hydroxycarboxylates, which is beneficial in various industrial applications .
Vergleich Mit ähnlichen Verbindungen
Calcium gluconate: Used for calcium supplementation and in the treatment of hypocalcemia.
Calcium carbonate: Commonly used as a dietary supplement and antacid.
Calcium lactate: Used in food fortification and as a calcium supplement.
Uniqueness of Calcium Saccharate: this compound is unique due to its ability to inhibit beta-glucuronidase and its role in stabilizing supersaturated solutions. This makes it particularly useful in detoxification processes and in industrial applications where stability is crucial .
Eigenschaften
IUPAC Name |
calcium;(2S,3S,4S,5R)-2,3,4,5-tetrahydroxyhexanedioate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10O8.Ca/c7-1(3(9)5(11)12)2(8)4(10)6(13)14;/h1-4,7-10H,(H,11,12)(H,13,14);/q;+2/p-2/t1-,2-,3-,4+;/m0./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UGZVNIRNPPEDHM-SBBOJQDXSA-L | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(C(C(=O)[O-])O)O)(C(C(=O)[O-])O)O.[Ca+2] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[C@H]([C@@H]([C@@H](C(=O)[O-])O)O)([C@H](C(=O)[O-])O)O.[Ca+2] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8CaO8 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70227186 | |
| Record name | Calcium D-saccharate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70227186 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
248.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
5793-88-4, 7632-49-7 | |
| Record name | Calcium saccharate [INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005793884 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Calcium glucarate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007632497 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Calcium saccharate | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB13962 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | D-Glucaric acid, calcium salt (1:1) | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Calcium D-saccharate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70227186 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Calcium saccharate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.024.850 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | CALCIUM SACCHARATE ANHYDROUS | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/SST07NLK7J | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![[(2S)-5-[2-(dimethylamino)ethyl]-2-(4-methoxyphenyl)-4-oxo-2,3-dihydro-1,5-benzothiazepin-3-yl] acetate;hydrochloride](/img/structure/B7908123.png)
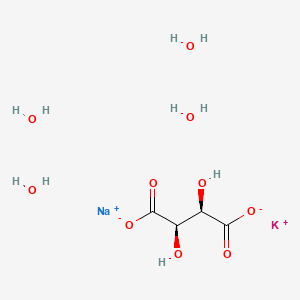
![[(2S,6S,9R)-4,4,11,11-tetramethyl-3,5,7,10,12-pentaoxatricyclo[7.3.0.02,6]dodecan-6-yl]methyl sulfamate](/img/structure/B7908152.png)
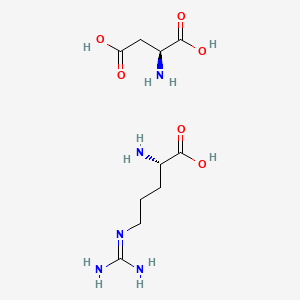
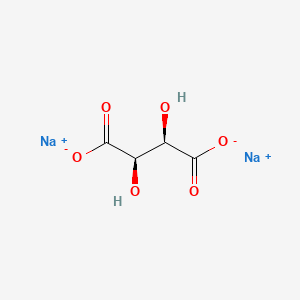


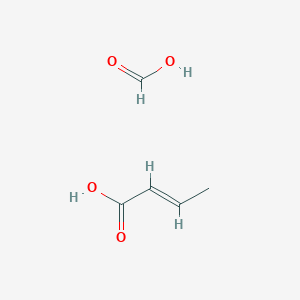

![(6R,7R)-7-[[2-(2-amino-1,3-thiazol-4-yl)-2-methoxyiminoacetyl]amino]-3-[(1-methylpyrrolidin-1-ium-1-yl)methyl]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate;hydrate](/img/structure/B7908188.png)
![2,3-dihydroxybutanedioic acid;[(R)-[3-[1-(dimethylamino)ethyl]phenyl]-ethyl-methylazaniumyl]formate](/img/structure/B7908196.png)
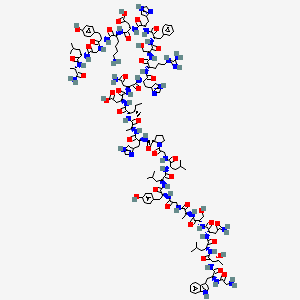
![(3S,6S)-2-(hydroxymethyl)-6-[2-(hydroxymethyl)phenoxy]oxane-3,4,5-triol](/img/structure/B7908198.png)
